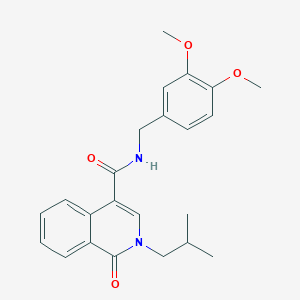

N~4~-(3,4-dimethoxybenzyl)-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

CAS No.:

Cat. No.: VC14955947

Molecular Formula: C23H26N2O4

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H26N2O4 |

|---|---|

| Molecular Weight | 394.5 g/mol |

| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-2-(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide |

| Standard InChI | InChI=1S/C23H26N2O4/c1-15(2)13-25-14-19(17-7-5-6-8-18(17)23(25)27)22(26)24-12-16-9-10-20(28-3)21(11-16)29-4/h5-11,14-15H,12-13H2,1-4H3,(H,24,26) |

| Standard InChI Key | CDFHQNZYQUHSKH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=CC(=C(C=C3)OC)OC |

Introduction

N~4~-(3,4-dimethoxybenzyl)-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound belonging to the isoquinoline family. Its unique structure features a combination of a dimethoxybenzyl group and an isobutyl moiety, contributing to its potential biological activity. The compound is characterized by its oxo and carboxamide functional groups, which play crucial roles in its reactivity and interaction with biological targets.

Synthesis

The synthesis of N~4~-(3,4-dimethoxybenzyl)-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide typically involves multi-step organic reactions. These steps may include:

-

Step 1: Formation of the isoquinoline core through a suitable cyclization reaction.

-

Step 2: Introduction of the isobutyl group via alkylation.

-

Step 3: Attachment of the 3,4-dimethoxybenzyl group to form the carboxamide.

Careful control of reaction conditions such as temperature, solvent choice, and reaction time is crucial to ensure high yields and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the progress of reactions and confirm the structure of the final product.

Biological Activity

Preliminary studies suggest that isoquinoline derivatives, including N~4~-(3,4-dimethoxybenzyl)-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide, may exhibit significant biological activity. This includes potential anti-inflammatory, analgesic, and anticancer properties. The mechanism of action is hypothesized to involve interactions with specific biological targets such as enzymes or receptors involved in disease pathways.

Interaction Studies

Interaction studies typically employ techniques such as molecular docking to assess the binding affinity of the compound to specific biological targets. These studies are crucial for understanding the compound's potential therapeutic applications and for further structure optimization.

Potential Applications

Given its unique structure and potential biological activity, N~4~-(3,4-dimethoxybenzyl)-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide has potential applications in various therapeutic areas, particularly in the development of new pharmaceuticals. Its isoquinoline core and functional groups suggest it could be explored for anti-inflammatory, analgesic, or anticancer properties.

Comparison with Similar Compounds

Several compounds share structural similarities with N~4~-(3,4-dimethoxybenzyl)-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide. Notable examples include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(3,4-Dimethoxyphenethyl)-isoquinolin-6-one | Contains a phenethyl group | Exhibits potent anti-cancer properties |

| 2-Isobutylisoquinolinone | Lacks the dimethoxy group | Simpler structure; less bioactivity |

| N-(3-Methoxybenzyl)-isoquinolinecarboxamide | Similar carboxamide structure | Different methoxy substitution pattern |

The uniqueness of N~4~-(3,4-dimethoxybenzyl)-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide lies in its specific combination of functional groups and substituents, which may enhance its biological activity compared to these similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume